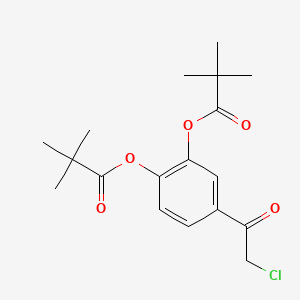
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
Descripción general
Descripción
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile, also known as 4-methylpyridine-2-carboxamide, is an organic compound with a molecular formula of C9H10N2. It is a colorless solid that is soluble in water and ethanol. It is used in the synthesis of pharmaceuticals and in the manufacture of dyes, lubricants, and surfactants. It is also used as a flavoring agent in food.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Design
A novel pentadentate amine/imine ligand, derived from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, and its reaction with 2-vinylpyridine, has shown potential in forming complexes with first-row transition metals such as Ni, Fe, Zn, and Cu. These complexes, characterized by single-crystal X-ray structure analyses, exhibit varied coordination environments and have implications for the design of new metal-organic frameworks and catalysts (Schmidt, Wiedemann, & Grohmann, 2011).
Catalysis
Research on Group 10 metal aminopyridinato complexes has highlighted their synthesis, structure, and application in aryl-Cl activation and hydrosilane polymerization. These complexes serve as efficient catalysts for Suzuki cross-coupling reactions and polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating the versatile catalytic applications of pyridine-based ligands (Deeken et al., 2006).
Anti-inflammatory Activity
A study on the anti-inflammatory activity of 3-cyano-2-pyridone based compounds revealed significant potential. Through synthesis, crystallization, and polymorphic analysis, these compounds exhibited promising anti-inflammatory effects, showcasing the therapeutic potential of pyridine derivatives (Rai, Singh, Khanam, & Tewari, 2016).
Synthetic Applications
The versatility of pyridine compounds in synthesis has been demonstrated through reactions of pyridines with acetylenic esters, leading to a variety of heterocyclic compounds. These synthetic methodologies offer valuable routes for the preparation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Acheson & Woollard, 1975).
Nanoporous Materials
The development of silsesquioxane-based fluorescent nanoporous polymers derived from novel AIE chromophores illustrates the application of pyridine derivatives in material science. These materials, capable of concurrent detection and adsorption of Ru3+, represent an innovative approach to sensing and removal of heavy metal ions, highlighting the intersection of organic synthesis and material engineering (Yan, Yang, & Liu, 2020).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a nitrile group, which can interact with various enzymes and receptors in the body .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUDJVQMGJPEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435949 | |
| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260981-46-2 | |
| Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




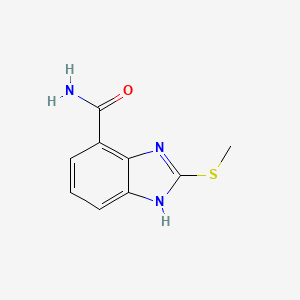
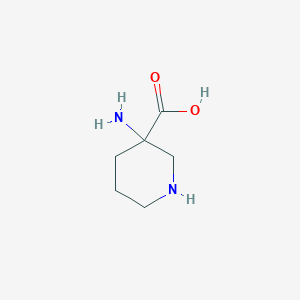

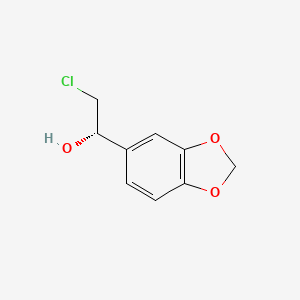

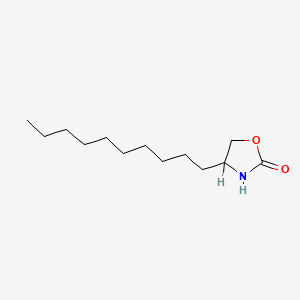


![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
